B1576942 Phylloseptin-7

Phylloseptin-7

Cat. No.: B1576942
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-7 is an antimicrobial peptide (AMP) isolated from the skin secretion of frogs belonging to the Phyllomedusa genus . This cationic peptide is characterized by its alpha-helical structure and C-terminal amidation, which contribute to its ability to interact with and disrupt microbial membranes . Its primary research value lies in its significant antiprotozoal activity . Studies have demonstrated that this compound is effective against the parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a causative agent of Leishmaniasis) . The mechanism of action for its antiparasitic effect involves the alteration of plasma membrane permeability, leading to cell death . As part of the phylloseptin family, it also exhibits broad-spectrum antimicrobial activity against planktonic Gram-positive bacteria, including Staphylococcus aureus , and has shown the ability to inhibit biofilms . Furthermore, phylloseptins have demonstrated cytostatic effects on certain non-small cell lung cancer cell lines in vitro, suggesting potential research applications in oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

FLSLIPHAINAVSAIAKHF

Origin of Product

United States

Discovery, Isolation, and Primary Characterization Studies of Phylloseptin 7

Historical Context of Phylloseptin-7 Identification from Biological Sources

Phylloseptins are a family of antimicrobial peptides (AMPs) primarily discovered in the skin secretions of Phyllomedusinae subfamily leaf frogs. mdpi.com These peptides are crucial components of the frog's innate immune system, offering protection against a wide array of pathogens. mdpi.com The initial identification of the phylloseptin family paved the way for the discovery of its various members, including this compound.

This compound was first identified from the skin secretion of the amphibian Phyllomedusa nordestina, a species native to Northeastern Brazil. mdpi.commdpi.com It has also been isolated from the skin of Pithecopus nordestinus. scielo.br In one study, two antimicrobial peptides were isolated from the crude skin secretion of Phyllomedusa hypochondrialis, with one being identified as this compound. capes.gov.brnih.gov The discovery of this compound and other related peptides, such as Dermaseptin, from P. hypochondrialis highlighted the rich diversity of bioactive compounds in the skin secretions of these frogs. mdpi.com

The broader family of phylloseptins, to which this compound belongs, is characterized by several common structural features. These include a length of typically 19–21 amino acid residues, a highly conserved N-terminal sequence of FLSL{I/L}P, and a C-terminal amidation. mdpi.com This C-terminal modification is a common post-translational change in many AMPs that can enhance their stability and antimicrobial activity. mdpi.com Phylloseptins are known for their potent activity against bacteria, fungi, and protozoa, with relatively low hemolytic effects, making them promising candidates for new antimicrobial agents. mdpi.comnih.gov

Subsequent research has continued to uncover new phylloseptin peptides from various Phyllomedusa species, further expanding this important family of AMPs. nih.govnih.gov These studies often employ a combination of molecular cloning from skin secretion-derived cDNA and peptidomic analysis of the secretions themselves. mdpi.com

Methodological Approaches for this compound Isolation from Natural Matrices

The isolation of this compound from its natural source, the skin secretions of Phyllomedusa frogs, involves a multi-step process that relies on advanced analytical techniques to separate and identify the peptide from a complex mixture of bioactive molecules.

Chromatographic Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

A primary and essential technique for the purification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govmdpi.comresearchgate.net This method separates molecules based on their hydrophobicity.

The process typically begins with the collection of crude skin secretions, which are then lyophilized (freeze-dried). embrapa.brmdpi.com The lyophilized powder is dissolved in an appropriate solvent, often a mixture of trifluoroacetic acid (TFA) and water, and any insoluble material is removed by centrifugation. mdpi.com

The resulting supernatant containing the peptides is then injected into an RP-HPLC system. mdpi.comembrapa.br A C18 or C5 column is commonly used, which contains a solid stationary phase with long hydrocarbon chains. mdpi.comembrapa.br The peptides are eluted from the column using a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous solution containing an ion-pairing agent like TFA. mdpi.comembrapa.br

As the concentration of the organic solvent increases, peptides with higher hydrophobicity are eluted from the column. The elution is monitored by detecting the absorbance of the peptide bonds at a specific wavelength, typically 214 nm. mdpi.comnih.gov This process generates a chromatogram, which is a series of peaks representing the different components of the secretion. mdpi.comnih.gov Fractions are collected at regular intervals, and those containing peptides of interest are selected for further analysis. mdpi.com In some cases, a single chromatographic step is sufficient for isolation, while in others, re-chromatography of collected fractions on an analytical column is necessary to achieve high purity. embrapa.br

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF MS, MS/MS Fragmentation)

Following chromatographic separation, mass spectrometry is employed for the precise identification and structural characterization of the isolated peptides. nih.govmdpi.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique used to determine the molecular mass of the peptides in the collected HPLC fractions. mdpi.complos.org In this method, the peptide sample is mixed with a matrix material (like α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. mdpi.complos.org A laser is then used to desorb and ionize the peptides, and their mass-to-charge ratio is determined by measuring their time of flight to a detector. scielo.org.mx This allows for the rapid screening of fractions to find those containing peptides with a molecular mass consistent with that of this compound. mdpi.complos.org

Tandem Mass Spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. nih.govmdpi.comembrapa.br In this technique, the parent ion of the peptide of interest is selected and then fragmented through collision-induced dissociation. mdpi.complos.org The resulting fragment ions (b and y ions) are then analyzed to deduce the primary structure of the peptide. mdpi.commdpi.com This fragmentation pattern provides definitive confirmation of the amino acid sequence and can also identify post-translational modifications, such as the C-terminal amidation characteristic of phylloseptins. mdpi.commdpi.com

Initial Biochemical Delineation and Peptide Sequence Validation of this compound

The initial biochemical characterization of this compound involves confirming its primary structure and identifying key features. Following isolation by RP-HPLC, the peptide's molecular mass is determined by MALDI-TOF MS. mdpi.complos.org

The definitive amino acid sequence is validated through tandem mass spectrometry (MS/MS) fragmentation. mdpi.comresearchgate.net The fragmentation data, showing the series of b and y ions, allows for the precise determination of the amino acid order. mdpi.commdpi.com This process also confirms the presence of post-translational modifications, such as the C-terminal amidation, which is a hallmark of the phylloseptin family. mdpi.commdpi.com In some studies, automated Edman degradation is also used to confirm the N-terminal amino acid sequence. embrapa.br

The validated peptide sequence is then compared with known peptide sequences in databases to confirm its identity as this compound and to assess its similarity to other members of the phylloseptin family. embrapa.br The primary structure of this compound isolated from Phyllomedusa nordestina has been reported. mdpi.com

Below is a table summarizing the primary structure and key physicochemical properties of this compound and related phylloseptins for comparison.

PeptideAmino Acid SequenceMolecular Mass (Da)Source Organism
This compound (PS-7)FLSLIPHAINAVSALANHG-NH21944.05Phyllomedusa nordestina
Phylloseptin-1 (PS-1)FLSLIPHAISAVSA LSKL-NH22115.26Pithecopus hypochondrialis
Phylloseptin-2 (PS-2)FLSLIPHAINAVSAI AKHAG-NH22115.26Pithecopus hypochondrialis
Phylloseptin-3 (PS-3)FLSLIPHAINAVSALANHG-NH21945.07Pithecopus hypochondrialis
Phylloseptin-4 (PS-4)FLSLIPHAINAVSTLVHHSG-NH22113.16Pithecopus oreades
Phylloseptin-5 (PS-5)FLSLIPHAINAVSAIAKHS-NH21989.13Pithecopus oreades
Phylloseptin-6 (PS-6)SLIPHAINAVSAIAKHF-NH21789.11Pithecopus hypochondrialis

Data for the table was compiled from various sources. embrapa.br

Advanced Structural Elucidation and Conformational Analysis of Phylloseptin 7

High-Resolution Spectroscopic Techniques for Phylloseptin-7 Structural Determination

High-resolution spectroscopic methods are pivotal in defining the structural features of peptides like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide detailed insights into the peptide's conformation at an atomic and secondary structure level, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of phylloseptins in membrane-mimetic environments. nih.govresearchgate.net Solution NMR studies, often conducted in trifluoroethanol (TFE)/water mixtures or in the presence of detergent micelles like sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), have revealed that phylloseptins, including by extension PS-7, adopt a largely α-helical conformation. nih.govnih.govacs.org

For instance, studies on homologous phylloseptins such as PS-1, PS-2, and PS-3 have shown that they form helical structures, with the helical domain varying slightly in length among the different peptides. nih.gov The solution NMR structures of PS-1, PS-2, and PS-3 have been resolved and are available in the Protein Data Bank (PDB) with codes 2JQ0, 2JPY, and 2JQ1, respectively. researchgate.netpdbj.org These studies highlight that the C-terminal region's charge and hydrogen bonding interactions are significant in stabilizing these helical conformations. acs.org

Solid-state NMR spectroscopy further complements solution NMR by providing information on the peptide's alignment and topology within a more realistic model of a cell membrane, such as oriented phospholipid bilayers. nih.govresearchgate.net Using this technique, researchers have determined that phylloseptin peptides generally align parallel to the membrane surface, a characteristic feature of many amphipathic antimicrobial peptides. nih.govnih.gov This orientation allows the hydrophobic residues to interact with the lipid core of the membrane while the hydrophilic, charged residues remain exposed to the aqueous environment. nih.gov

Table 1: NMR-derived structural information for Phylloseptin homologues

PhylloseptinPDB IDEnvironmentKey Structural Features
Phylloseptin-1 (PS-1)2JQ0POPC/POPS (3:1) vesiclesα-helical conformation. researchgate.net
Phylloseptin-2 (PS-2)2JPYPOPC/POPS (3:1) vesiclesα-helical conformation. researchgate.net
Phylloseptin-3 (PS-3)2JQ1POPC/POPS (3:1) vesiclesα-helical conformation. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in various environments. nih.govnih.gov For this compound and its analogs, CD studies have consistently shown that they are largely unstructured or in a random coil conformation in aqueous solutions. nih.govplos.org However, upon introduction into a membrane-mimetic environment, such as TFE/water mixtures or in the presence of SDS micelles, they undergo a conformational transition to a predominantly α-helical structure. nih.govplos.orgfrontiersin.org

The CD spectra of phylloseptins in these hydrophobic environments are characteristic of α-helices, displaying distinct negative bands around 208 nm and 222 nm, and a strong positive band around 193 nm. plos.orgdovepress.comlibretexts.org The percentage of α-helical content can be estimated from the CD spectra using various algorithms. dovepress.commdpi.com For example, the α-helicity of phylloseptin-PT2b was estimated to be around 23.92%. mdpi.com Studies on different phylloseptin-S peptides showed helical contents ranging from 20% to 96% in the presence of SDS micelles. researchgate.net This transition from a random coil to an α-helix is a critical step in the peptide's interaction with and disruption of microbial membranes. embrapa.br

Table 2: Helical content of various Phylloseptin peptides determined by CD spectroscopy

PeptideEnvironmentEstimated α-Helical Content (%)Reference
Phylloseptin-PV150% TFE solution40.3% frontiersin.org
PLS-S180 mM SDS96% researchgate.net
PLS-S280 mM SDS65% researchgate.net
PLS-S380 mM SDS44% researchgate.net
PLS-S480 mM SDS59% researchgate.net
PLS-S580 mM SDS20% researchgate.net

X-ray crystallography is a high-resolution technique that provides detailed atomic-level three-dimensional structures of molecules in their crystalline state. riken.jpazolifesciences.comlibretexts.org To date, there are no published reports of a crystal structure for this compound or its close homologs. The primary challenge in applying X-ray crystallography to small, flexible peptides like phylloseptins is the difficulty in obtaining well-ordered crystals suitable for diffraction experiments. libretexts.org Peptides of this nature often exhibit conformational flexibility, which can hinder the formation of a stable crystal lattice. Therefore, structural information for this compound is predominantly derived from NMR and CD spectroscopy in solution or membrane-like environments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Computational Modeling and Molecular Dynamics Simulations of this compound Conformation

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques, providing insights into the dynamic behavior of peptides like this compound at an atomic level. nih.govuic.edunumberanalytics.com These methods can simulate the interaction of the peptide with a lipid bilayer, offering a dynamic view of its conformational changes and insertion process. nih.govnih.gov

Molecular dynamics simulations of phylloseptin-S2 with a model of an E. coli membrane have shown that the peptide, when in an α-helical conformation, is predicted to insert into the lipid bilayer. plos.orgresearchgate.net In contrast, the non-structured peptide in an aqueous environment shows no significant interaction with the membrane surface. plos.orgresearchgate.net This supports the experimental findings that the coil-to-helix transition is a prerequisite for membrane interaction. These simulations often employ force fields like CHARMM or AMBER to describe the interactions between the atoms of the peptide, lipids, and water molecules. mdpi.commdpi.com

Conformational Dynamics and Stability of this compound in Membrane-Mimetic Environments

The conformational dynamics and stability of this compound in environments that mimic biological membranes are crucial for its function. The transition from a random coil in an aqueous solution to a stable α-helical structure in a membrane-mimetic environment is a hallmark of this peptide family. nih.govdovepress.comembrapa.br

In membrane-mimetic environments such as TFE/water mixtures or in the presence of SDS or DPC micelles, phylloseptins adopt a stable amphipathic α-helical structure. nih.govembrapa.brmdpi.com This amphipathic nature, with a clear separation of hydrophobic and hydrophilic residues on opposite faces of the helix, is essential for its interaction with the lipid bilayer. embrapa.br The hydrophobic face of the helix is believed to insert into the nonpolar core of the membrane, while the cationic hydrophilic face remains at the lipid-water interface. nih.gov This interaction disrupts the normal packing of the lipid molecules, which can lead to membrane permeabilization and ultimately cell death. plos.orgresearchgate.net The stability of this helical conformation within the membrane is a key determinant of the peptide's antimicrobial potency.

Biosynthesis and Genetic Basis of Phylloseptin 7 Production

Elucidation of Phylloseptin-7 Precursor Peptides and Post-Translational Processing Pathways

The biosynthesis of this compound begins with the translation of its messenger RNA (mRNA) into a precursor peptide, often referred to as a prepropeptide. nih.gov This precursor is a multi-domain polypeptide that undergoes a series of processing steps to yield the final, active peptide. nih.govmdpi.com

The typical structure of a phylloseptin precursor, as deduced from cloned cDNA, consists of several distinct regions:

Signal Peptide: A highly conserved N-terminal sequence of approximately 21-22 amino acid residues. mdpi.commdpi.com This domain acts as a signal, directing the nascent peptide to the endoplasmic reticulum for secretion. mdpi.com

Acidic Spacer Domain: Following the signal peptide is an acidic "spacer" region, which is also a common feature. nih.govmdpi.com

Propeptide Convertase Cleavage Site: A classical cleavage site, often consisting of the amino acid pair Lys-Arg (K-R), is located at the N-terminus of the mature peptide sequence. mdpi.com This site is recognized by propeptide convertases, which are enzymes that cleave the precursor to release the mature peptide. mdpi.com

Mature Peptide Domain: This is the sequence that will become the active this compound. nih.govmdpi.com

Amide Donor: The precursor sequence for this compound, and phylloseptins in general, terminates with a glycine (B1666218) residue. mdpi.commdpi.com This glycine serves as the donor for the C-terminal amidation, a critical post-translational modification. mdpi.com

The post-translational processing pathway involves the enzymatic cleavage of the signal peptide and the acidic spacer domain. microbenotes.com The final and crucial step is the C-terminal amidation, which transforms the C-terminal glycine into an amide group. mdpi.com

Identification and Characterization of Genes and cDNA Encoding this compound

The genetic basis for this compound and other phylloseptins has been elucidated through the use of molecular cloning techniques, specifically "shotgun" cloning of cDNA libraries derived from frog skin secretions. nih.govmdpi.com This high-throughput method allows for the rapid identification of cDNAs encoding these antimicrobial peptides. mdpi.com

By designing degenerate primers that are complementary to the highly conserved signal peptide regions of known frog skin peptide precursors, researchers can amplify and sequence the cDNAs encoding new phylloseptins. mdpi.com The open-reading frame of these cDNAs typically reveals a sequence of around 66 amino acid residues, which corresponds to the prepropeptide structure described earlier. mdpi.commdpi.com

The identification of these cDNAs is further confirmed by matching the deduced amino acid sequence of the mature peptide with the sequence of the native peptide isolated from the skin secretion, which is often determined using techniques like tandem mass spectrometry (MS/MS). nih.govmdpi.com Bioinformatic analyses, such as BLASTp, are used to compare the newly identified sequence with existing databases to confirm its identity as a new member of the phylloseptin family. mdpi.com

Below is an interactive data table summarizing the structural characteristics of a typical Phylloseptin precursor cDNA:

Domain Approximate Length (amino acid residues) Key Features
Putative Signal Peptide21-22Highly conserved N-terminal sequence. mdpi.commdpi.com
Acidic Spacer Domain~22Rich in acidic amino acid residues. nih.govmdpi.com
Propeptide Convertase Cleavage Site2Typically Lys-Arg (-KR-). mdpi.com
Mature Peptide Domain19-21The sequence of the final active peptide. nih.govmdpi.com
C-terminal Amide Donor1A glycine (G) residue. mdpi.commdpi.com

Transcriptional and Translational Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis occurs at both the transcriptional and translational levels, ensuring that the peptide is produced in response to specific needs, such as defense against pathogens. creative-diagnostics.combiorxiv.org

Transcriptional Regulation: The rate of protein synthesis is primarily controlled at the level of transcription. creative-diagnostics.com The expression of genes encoding antimicrobial peptides like this compound is often induced by external stimuli, such as microbial challenge. While the specific transcription factors and regulatory elements controlling this compound gene expression are not fully elucidated, it is known that the high degree of conservation in the signal peptide coding sequence suggests a shared phylogenetic ancestry and potentially similar regulatory mechanisms among phylloseptins. nih.gov The variation in the mature peptide sequences, however, points to evolutionary adaptation to different environments. nih.gov

Translational Regulation: Translational regulation provides a more immediate control over protein levels by modulating the rate of protein synthesis from its mRNA. creative-diagnostics.com This can involve the control of ribosome recruitment to the initiation codon, as well as the modulation of peptide elongation and termination. creative-diagnostics.com In the context of this compound, the structure of its mRNA, including the 5' untranslated region (UTR), can influence the efficiency of translation. frontiersin.org Furthermore, post-transcriptional modifications to the mRNA can also play a regulatory role. fiveable.me

Factors that can influence translational regulation include:

RNA-binding proteins (RBPs): These proteins can bind to specific sequences in the mRNA and either promote or inhibit translation. fiveable.me

microRNAs (miRNAs): These small non-coding RNAs can bind to the 3' UTR of target mRNAs and repress translation or induce mRNA degradation. fiveable.me

Mechanisms of C-Terminal Amidation in this compound Maturation

C-terminal amidation is a widespread and crucial post-translational modification for many bioactive peptides, including this compound. mdpi.com This modification, where the C-terminal carboxyl group is replaced by an amide group, is essential for the biological activity of most phylloseptins. mdpi.com The amidation enhances the peptide's net positive charge, which is thought to improve its interaction with negatively charged microbial membranes and increase its antimicrobial efficacy. nih.govmdpi.com

The mechanism of C-terminal amidation involves a two-step enzymatic process catalyzed by a single bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM). The process is as follows:

Hydroxylation: The first step is catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) component of PAM. This enzyme hydroxylates the α-carbon of the C-terminal glycine residue of the peptide precursor. This reaction requires molecular oxygen, ascorbate, and copper.

Lyase Reaction: The second step is carried out by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) component of PAM. This enzyme cleaves the N-Cα bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.

The presence of a glycine residue at the C-terminus of the precursor peptide is therefore a definitive signal for amidation. mdpi.com Mass spectrometric analysis of native phylloseptins confirms this modification by showing a mass-to-charge ratio (m/z) that is 1 Dalton less than the calculated mass of the non-amidated peptide, which is consistent with the replacement of the C-terminal glycine with an amide group. mdpi.com

Molecular and Cellular Mechanisms of Action of Phylloseptin 7

Phylloseptin-7 Interactions with Biological Membranes

The initial interaction between this compound and target cell membranes is driven by electrostatic forces. The peptide's positive charge is attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org Upon binding, this compound undergoes a conformational change, typically folding into an α-helical structure, which is crucial for its membrane-disrupting activity. frontiersin.org

Biophysical Investigations of this compound Membrane Permeabilization and Disruption

Biophysical studies have provided detailed insights into how this compound permeabilizes and disrupts biological membranes. Techniques such as circular dichroism spectroscopy have confirmed that phylloseptins, including PS-7, adopt an α-helical conformation upon interacting with membrane-mimicking environments. embrapa.br This structural change is essential for the peptide's ability to insert into and destabilize the lipid bilayer. ird.fr

Membrane permeabilization assays, often using fluorescent dyes like SYTOX Green, have demonstrated that this compound effectively compromises the integrity of microbial membranes, leading to the leakage of intracellular contents and ultimately cell death. frontiersin.orgresearchgate.net Studies on related phylloseptins have shown that these peptides can cause significant leakage of cytoplasmic materials from bacteria at concentrations corresponding to their minimum inhibitory concentrations (MICs). frontiersin.org The interaction is not limited to permeabilization; at sufficient concentrations, these peptides can lead to the complete disintegration of the microbial membrane. ird.fr

The table below summarizes key findings from biophysical studies on phylloseptins, which are relevant to understanding the action of this compound.

Biophysical TechniqueObservationImplication for this compound Action
Circular Dichroism (CD) Spectroscopy Adopts α-helical structure in membrane-mimicking environments. embrapa.brConformational change is critical for membrane insertion and activity.
Fluorescence Spectroscopy (e.g., SYTOX Green) Increased fluorescence indicates membrane permeabilization. frontiersin.orgresearchgate.netDirectly demonstrates the peptide's ability to create pores or defects in the membrane.
Differential Scanning Calorimetry (DSC) Alters the phase transition of lipid vesicles. ird.frDisrupts the lipid packing and acyl chain order of the membrane.

Studies on this compound Pore Formation Mechanisms

The precise mechanism by which this compound forms pores in microbial membranes is still under investigation, but several models have been proposed for antimicrobial peptides with similar properties. The most commonly discussed models are the "barrel-stave," "toroidal pore," and "carpet" models. mdpi.com

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, forming a pore lined by their hydrophilic faces. However, this model has stringent requirements, such as a specific peptide length to span the membrane, which may not always apply to phylloseptins. mdpi.com

Toroidal Pore Model: Here, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the peptide and lipid headgroups line the channel. This model is considered more likely for many phylloseptins due to their structural characteristics. researchgate.net

Carpet Model: At high concentrations, peptides may accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer integrity, leading to micellization and membrane collapse. ird.frmdpi.com

Given that phylloseptins like PS-7 are effective at relatively low concentrations, the carpet model may be less likely as the primary mechanism. mdpi.com The toroidal pore model, which involves the disruption of lipid packing and the formation of peptide-lipid pores, is often suggested as a plausible mechanism for phylloseptins. ird.frresearchgate.net

Influence of Membrane Composition and Lipid Packing on this compound Activity

The activity of this compound is significantly influenced by the composition and biophysical properties of the target membrane. The preference of cationic AMPs for microbial membranes over mammalian cells is largely due to differences in lipid composition. mdpi.com

Microbial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which provides a net negative charge that attracts the cationic peptide. frontiersin.org In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and contain cholesterol, which can increase lipid packing and reduce peptide insertion. mdpi.commdpi.com

Studies on various phylloseptins have shown that their ability to disrupt membranes is dependent on the presence of anionic lipids. ird.fr The disruption of the acyl chain packing of anionic lipid bilayers is a key step in their mechanism of action. ird.fr The table below outlines the influence of membrane components on the activity of phylloseptin-like peptides.

Membrane ComponentEffect on Phylloseptin ActivityRationale
Anionic Lipids (e.g., Phosphatidylglycerol) Enhances activity. ird.frElectrostatic attraction between the cationic peptide and the negatively charged membrane surface facilitates binding.
Zwitterionic Lipids (e.g., Phosphatidylcholine) Reduces activity. mdpi.comLack of net negative charge results in weaker electrostatic interactions.
Cholesterol Reduces activity. mdpi.comIncreases membrane rigidity and lipid packing, hindering peptide insertion and pore formation.

Intracellular Targets and Signaling Pathways Modulated by this compound

While the primary mode of action for this compound is membrane disruption, some evidence suggests that antimicrobial peptides can also translocate across the membrane and interact with intracellular targets. embrapa.brmdpi.com However, research specifically detailing the intracellular targets of this compound is limited.

This compound Interactions with Nucleic Acids

Some antimicrobial peptides are known to interact with intracellular components like DNA and RNA, inhibiting processes such as replication and protein synthesis. mdpi.commdpi.com This interaction is often facilitated by the peptide's cationic nature, allowing it to bind to the negatively charged phosphate (B84403) backbone of nucleic acids. thermofisher.com However, there is currently no direct evidence from the searched literature specifically demonstrating the interaction of this compound with nucleic acids.

This compound Modulation of Enzyme Activity

The ability of antimicrobial peptides to modulate the activity of intracellular enzymes has also been reported. mdpi.commdpi.com For instance, some AMPs can inhibit enzymes involved in cell wall synthesis or other essential metabolic pathways. mdpi.com A study on a related peptide, Phylloseptin-PBu, indicated that it could modulate signaling pathways involving the GLP-1 receptor and KATP-channels, leading to insulinotropic activity. nih.gov This suggests that phylloseptins may have the potential to interact with and modulate cellular signaling components, although specific research on this compound's effect on enzyme activity is not available in the provided search results.

Impact of this compound on Cellular Homeostasis in Model Systems

The primary mechanism by which this compound and related antimicrobial peptides (AMPs) exert their effects is through the profound disruption of cellular homeostasis, predominantly by compromising the integrity of the plasma membrane. mdpi.comresearchgate.netnih.gov This interaction leads to a cascade of events that ultimately result in cell death. The initial attraction between the cationic peptide and the negatively charged components of microbial membranes is a critical first step. ird.frplos.org Following this electrostatic interaction, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization and the collapse of essential electrochemical gradients. mdpi.comird.frplos.org

The disruption of the plasma membrane leads to several critical changes in cellular homeostasis. One of the most immediate consequences is the permeabilization of the membrane to ions and small molecules. mdpi.comresearchgate.net This leads to an uncontrolled flux of ions, dissipating the carefully maintained concentration gradients across the membrane that are essential for cell survival. nih.govnih.gov The loss of these ion gradients, such as those for potassium (K+) and sodium (Na+), directly impacts the resting membrane potential. nih.govresearchgate.netkhanacademy.org The membrane potential, which is vital for numerous cellular processes, collapses as the cell can no longer maintain charge separation across its membrane. nih.govfiveable.me

Research on various model systems has demonstrated the ability of this compound and its analogs to induce this loss of homeostasis. In studies involving the parasite Trypanosoma cruzi, this compound has been shown to cause time-dependent permeabilization of the plasma membrane, leading to cell death. researchgate.net This permeabilizing action alters the fluidity of the parasite's membrane. researchgate.net The influx of molecules like Sytox Green, which can only enter cells with compromised membranes, is a key indicator of this effect. researchgate.net Furthermore, the disruption of the membrane can lead to the loss of mitochondrial oxidative activity, indicating that the impact on homeostasis extends to intracellular organelles. researchgate.net While the primary target is the plasma membrane, the downstream consequences include the alteration of calcium homeostasis and mitochondrial function, which are hallmarks of cellular demise. mdpi.comresearchgate.net

The table below summarizes the observed effects of this compound and closely related phylloseptins on cellular parameters in different model systems, highlighting the consistent theme of membrane disruption leading to a loss of cellular homeostasis.

Model SystemPeptideObserved Effect on Cellular HomeostasisResearch Finding
Trypanosoma cruziThis compoundInduces cell death through plasma membrane permeabilization. researchgate.netmdpi.comDemonstrated a high therapeutic index in vitro by causing parasite cell membrane permeabilization. mdpi.com Showed time-dependent plasma membrane permeabilization leading to cell death. researchgate.net
Leishmania sp.This compoundEffective against the parasite, with the proposed mechanism being selective membrane permeation. mdpi.comShowed activity against Leishmania promastigotes. plos.orgmdpi.com
Gram-positive Bacteria (Staphylococcus aureus, Micrococcus luteus)This compoundActive against common pathogens, indicative of membrane disruption. mdpi.comDescribed as having activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Gram-negative Bacteria (Escherichia coli, Pseudomonas aeruginosa)This compoundActive against common pathogens, indicative of membrane disruption. mdpi.comExhibited activity against these bacterial species. mdpi.com
Rat Pancreatic Beta Cells (BRIN-BD11)Phylloseptin-PBu (a related phylloseptin)Modulated KATP-[K+] channel depolarization, triggering extracellular calcium influx without altering overall membrane integrity. nih.govnih.govThis specific mechanism highlights how related peptides can finely tune ion homeostasis to stimulate insulin (B600854) secretion. nih.govnih.gov
Breast Tumor Cell Lines (MCF-7, MDA-MB-231)This compound (in crude skin secretion)Reduced proliferation and induced apoptosis, which involves loss of mitochondrial membrane potential. mdpi.comThe skin secretion of P. hypochondrialis, containing this compound, showed antitumor activity. mdpi.com

Spectrum of Biological Activities of Phylloseptin 7 in in Vitro and Model Organism Systems

Phylloseptin-7 as an Antimicrobial Agent

Phylloseptins, including PS-7, are recognized for their broad-spectrum antimicrobial properties against a variety of microorganisms. nih.govfrontiersin.org Their mechanism of action often involves the disruption and permeabilization of microbial cell membranes. frontiersin.orgembrapa.br

Phylloseptins generally exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. frontiersin.orgresearchgate.netdovepress.com This difference in activity is often attributed to the structural differences in the cell envelopes of these two bacterial types; the additional outer membrane of Gram-negative bacteria provides a barrier to many antimicrobial agents. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively detailed in the provided search results, the family as a whole is effective against strains like Staphylococcus aureus and Enterococcus faecalis. nih.govdovepress.com For instance, a related peptide, Phylloseptin-1 (PSN-1), has shown strong effects against both Gram-positive and Gram-negative bacteria, with MICs ranging from 3 to 7.9 μM. embrapa.br Another phylloseptin, PSN-PC, demonstrated potent activity against S. aureus (MIC of 2 µM) and was also effective against Escherichia coli (MIC of 8 µM). nih.govmdpi.com Although PSN-PC showed weaker inhibitory effects against E. coli compared to this compound. nih.govmdpi.com The antibacterial efficacy of these peptides is often linked to their ability to form pores in the bacterial cell membrane, leading to cell lysis. embrapa.br

Table 1: Antibacterial Activity of Selected Phylloseptins

Peptide Bacterium MIC (µM) Reference
Phylloseptin-1 Staphylococcus aureus 3 - 7.9 embrapa.br
Phylloseptin-1 Escherichia coli 3 - 7.9 embrapa.br
PSN-PC Staphylococcus aureus 2 nih.gov
PSN-PC Escherichia coli 8 nih.gov

This table presents data for related phylloseptins to illustrate the general antibacterial spectrum of the peptide family.

Members of the phylloseptin family have demonstrated notable antifungal activity. nih.govfrontiersin.org Specifically, they have been shown to be effective against the opportunistic yeast Candida albicans. nih.govdovepress.commdpi.com For example, the synthetic phylloseptin-PT displayed activity against C. albicans. mdpi.comresearchgate.net Another peptide, PSPHa, was also active against C. albicans. dovepress.com The antifungal action, similar to the antibacterial mechanism, is believed to involve the permeabilization of the fungal cell membrane. frontiersin.org A phylloseptin designated PSN-PC showed potent activity against C. albicans with a minimum inhibitory concentration (MIC) of 2 µM. nih.gov

This compound has been identified as a potent agent against protozoan parasites. nih.govmdpi.com Studies have shown its effectiveness against Leishmania infantum and Trypanosoma cruzi. nih.govscielo.br Research on peptides isolated from Phyllomedusa nordestina revealed that this compound was active against L. infantum with a 50% inhibitory concentration (IC50) value of 10 μM. nih.govresearchgate.net The same study found that it was also effective against T. cruzi trypomastigotes, with an IC50 of 0.69 μg/ml. researchgate.net The mechanism of action involves the permeabilization of the parasite's plasma membrane, leading to cell death. nih.govresearchgate.net This effect was observed to be time-dependent. nih.gov These findings highlight the potential of this compound as a template for developing new anti-protozoal drugs. nih.govmdpi.com

Table 2: Anti-Protozoal Activity of this compound

Parasite Measurement Value Reference
Leishmania infantum IC50 10 µM nih.govresearchgate.net

Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. biorxiv.orgmdpi.com Several phylloseptin peptides have demonstrated the ability to inhibit the formation of and eradicate established biofilms. nih.govnih.gov For instance, phylloseptin-PTa and phylloseptin-PHa were both able to eradicate biofilms formed by S. aureus. nih.gov Another peptide, PSN-PC, effectively eradicated mature S. aureus biofilms at a concentration of 8 µM. nih.govmdpi.com The anti-biofilm activity of these peptides adds to their therapeutic potential, as biofilm-associated infections are a significant clinical challenge. biorxiv.org While direct studies on this compound's anti-biofilm properties are not detailed, the activity of other members of its family suggests it may also possess such capabilities.

Anti-Protozoal Activity of this compound (e.g., Leishmania spp., Trypanosoma cruzi)

Immunomodulatory Effects of this compound in Research Models

Beyond their direct antimicrobial actions, some antimicrobial peptides, including phylloseptins, can modulate the host's immune response. mdpi.comresearchgate.net This immunomodulatory activity can involve influencing inflammatory pathways and cytokine production. researchgate.netsemanticscholar.org

Research suggests that phylloseptins can influence the production of cytokines, which are key signaling molecules in the inflammatory process. semanticscholar.orgmdpi.com For example, a study on Phylloseptin-1 (PSN-1) and its effect on macrophages infected with Leishmania amazonensis showed that the peptide could modulate the levels of inflammatory and immunomodulatory markers. mdpi.com Specifically, PSN-1 treatment tended to increase the levels of IL-12 and TNF-α, which are important for the anti-Leishmania immune response. mdpi.com However, at higher concentrations, it reduced the production of IL-12p70 in infected macrophages. mdpi.com The peptide also had minimal effect on nitric oxide production and TGF-β release. mdpi.com This indicates that the immunomodulatory effects of phylloseptins can be complex and concentration-dependent. While this study focused on PSN-1, it provides insight into the potential immunomodulatory mechanisms of the broader phylloseptin family, including this compound. semanticscholar.org

Modulation of Immune Cell Function by this compound

Antimicrobial peptides (AMPs), including those from the phylloseptin family, are recognized as crucial components of the innate immune system and can also function as immunomodulators. semanticscholar.orgfrontiersin.org While direct and extensive research on the specific immunomodulatory functions of this compound is limited, studies on closely related phylloseptin peptides provide significant insights into its potential activities.

Research on Phylloseptin-1 (PSN-1), for instance, has demonstrated its ability to interact with and modulate the function of macrophages, which are key immune cells. mdpi.com In studies involving macrophages infected with Leishmania amazonensis, treatment with PSN-1 was found to modulate the production of key signaling and effector molecules. mdpi.com Specifically, at a concentration of 32 µM, PSN-1 reduced the levels of hydrogen peroxide in both infected and uninfected macrophages. mdpi.com Its effect on nitric oxide (NO) production was minimal. mdpi.com

Furthermore, PSN-1 treatment influenced the secretion of cytokines by macrophages. The levels of pro-inflammatory cytokines Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α) tended to increase with rising concentrations of the peptide. mdpi.com An increase in TNF-α suggests an enhanced defense response of macrophages. mdpi.com Conversely, the peptide had little impact on the release of the immunomodulatory marker Transforming Growth Factor-beta (TGF-β). mdpi.com

These findings on a closely related peptide suggest that this compound may also possess the capacity to modulate the host immune response by influencing the activity of immune cells like macrophages and altering the cytokine environment. semanticscholar.orgmdpi.com Such activities are a hallmark of many host defense peptides, which serve not only to directly eliminate pathogens but also to orchestrate a more effective immune response. frontiersin.org Further studies are required to specifically delineate the immunomodulatory profile of this compound. mdpi.com

Anti-Proliferative or Cytotoxic Activities of this compound in Cell Culture Models (e.g., cancer cell lines for mechanistic studies)

Members of the phylloseptin family of peptides have demonstrated notable anti-proliferative and cytotoxic activities against various cancer cell lines, often exhibiting a degree of selectivity for malignant cells over normal, non-cancerous cells. smolecule.commdpi.commdpi.com The primary mechanism underlying this anti-cancer activity is believed to be the disruption of the cell membrane. smolecule.comnih.gov The cationic nature of these peptides facilitates an electrostatic attraction to the negatively charged components, such as phosphatidylserine, which are more abundant on the outer surface of cancer cell membranes compared to normal cells. nih.govresearchgate.net Following this initial binding, the peptide inserts into the lipid bilayer, often adopting an α-helical conformation, which leads to membrane permeabilization, loss of cellular integrity, and ultimately, cell death or lysis. smolecule.complos.orgird.fr

While specific data on this compound's anti-cancer activity is not as extensively detailed as for some other family members, its recognized ability to target and disrupt the plasma membranes of the protozoan Trypanosoma cruzi points to a potent membrane-lytic capability that is analogous to the mechanism of action observed in anti-cancer peptides. mdpi.comnih.gov

Research on other phylloseptins provides a clear picture of the family's potential in this area. Various studies have documented the cytotoxic effects of these peptides against a range of human cancer cell lines.

Table 1: Anti-proliferative/Cytotoxic Activity of Phylloseptin Family Peptides on Human Cancer Cell Lines

Peptide Cancer Cell Line Cell Line Type Observed Effect IC₅₀ Value (µM)
Phylloseptin-PBa H460 Lung Cancer Anti-proliferative 4.3
PC3 Prostate Cancer Anti-proliferative 2.9
U251MG Neurospongioma Anti-proliferative 1.8
Phylloseptin-PV1 (PPV1) H157 Non-Small Cell Lung Cancer Decreased cell viability Not specified
MCF-7 Breast Cancer Decreased cell viability Not specified
U251MG Neurospongioma Decreased cell viability Not specified
Phylloseptin-PTa H157 Non-Small Cell Lung Cancer Inhibition of proliferation Not specified
Phylloseptin-PHa H157 Non-Small Cell Lung Cancer Inhibition of proliferation Not specified
PSN-PC NCI-H157 Non-Small Cell Lung Cancer Anti-proliferative 2.85
SRD7 (Phylloseptin-TO2 analogue) H838 Lung Cancer Anti-proliferative Not specified

Data compiled from multiple sources. mdpi.commdpi.comnih.govfrontiersin.orgmdpi.com The peptides listed are close structural analogues of this compound.

These studies consistently show that phylloseptins are less cytotoxic towards normal human cell lines, such as the human microvessel endothelial cell line (HMEC-1), indicating a therapeutic window for their potential development. mdpi.comnih.govfrontiersin.org For example, Phylloseptin-PBa had an IC₅₀ of 36.6 µM against HMEC-1 cells, a value significantly higher than those observed for the tested cancer cell lines. mdpi.com Similarly, the cytotoxic IC₅₀ for PSN-PC against HMEC-1 cells was 51.83 µM, which is substantially higher than its effect on NCI-H157 cancer cells. nih.gov This selective cytotoxicity is a critical attribute for potential anti-cancer therapeutic agents. mdpi.com

Structure Activity Relationship Sar Studies of Phylloseptin 7 and Its Analogs

Systematic Amino Acid Substitution and Deletion Analysis in Phylloseptin-7

Systematic amino acid substitution has been a important tool in elucidating the functional significance of individual residues within the this compound sequence. Studies involving the replacement of specific amino acids have revealed critical positions that govern antimicrobial potency and selectivity.

For instance, in a study on Phylloseptin-PHa (PSPHa), a member of the phylloseptin family, analogs were designed to probe the effects of cationicity and hydrophobicity. dovepress.com These rationally designed analogs, with specific amino acid changes, were synthesized to investigate their influence on secondary structure, antimicrobial activity, and membrane permeabilization. nih.gov The findings underscored the importance of a balanced interplay between hydrophobicity and charge for optimal activity. dovepress.comnih.govresearchgate.net

In another study focused on Phylloseptin-TO2 (PSTO2), another phylloseptin peptide, researchers performed rational amino acid modifications to enhance its antimicrobial properties. mdpi.com Substitutions with L-lysine were shown to increase the positive charge, leading to improved interactions with microbial cell membranes and consequently, enhanced antimicrobial efficacy. mdpi.com Further modifications, including the incorporation of D-lysine at specific positions in analogs named SRD7 and SR2D10, resulted in significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com

The following table summarizes the effects of specific amino acid substitutions on the antimicrobial activity of Phylloseptin-TO2 analogs:

PeptideSequenceModification from PSTO2MIC (μM) vs. S. aureusMIC (μM) vs. MRSAMIC (μM) vs. E. coli
PSTO2FLSLIPHAISAVSALAKHL-NH2-2816
7KFLSLIPK AISAVSALAKHL-NH2H7K-48
18KFLSLIPHAISAVSALAKK L-NH2H18K--4
SRFLSLIPK AISAVSALAKK L-NH2H7K, H18K---
SR2FLSLIPK AISAVSAK AKK L-NH2H7K, L14K, H18K---
SRD7FLSLIPdK AISAVSALAKHL-NH2H7dK11-
SR2D10FLSLIPK AISdK VSAK AKK L-NH2H7K, A10dK, L14K, H18K11-

Data sourced from a study on Phylloseptin-TO2 and its analogs. mdpi.com

Deletion analysis, although less commonly reported for this compound specifically, is a powerful technique for identifying the minimal structural requirements for activity. By systematically removing amino acids from the N- or C-terminus or internal regions, researchers can determine which parts of the peptide are essential for maintaining the active conformation and interacting with microbial membranes.

Impact of Peptide Length, Chirality, and Net Charge on this compound Activity and Selectivity

Peptide Length: The length of antimicrobial peptides often correlates with their activity and mechanism of action. mdpi.com For phylloseptins, which typically range from 19 to 21 amino acids, this length is sufficient to form a stable amphipathic α-helical structure, a key feature for membrane disruption. mdpi.com The length influences the peptide's ability to span the microbial membrane or form pores, directly impacting its lytic efficiency.

Chirality: The substitution of L-amino acids with their D-isomers is a common strategy to enhance peptide stability against proteolytic degradation. In the case of a phylloseptin-PT analog, PS-PT2b, the replacement of L-lysine at position 7 with its D-isomer resulted in a peptide that retained antimicrobial activity and showed stability in horse serum. mdpi.com This suggests that for certain positions, the chirality can be altered without abolishing activity, potentially leading to more robust peptide therapeutics. researchgate.net

Net Charge: The net positive charge of phylloseptins, primarily contributed by lysine (B10760008) and histidine residues, is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. mdpi.comfrontiersin.org Increasing the net charge, often through lysine substitutions, has been shown to enhance antimicrobial activity. mdpi.comfrontiersin.org For example, cationicity-enhanced analogs of phylloseptin-PT were designed by replacing histidine and aspartic acid residues with lysine, leading to improved antimicrobial properties. mdpi.com However, a delicate balance must be maintained, as excessive charge can sometimes lead to increased cytotoxicity towards host cells. dovepress.comfrontiersin.org

The following table illustrates the physicochemical properties of Phylloseptin-PHa and its rationally designed analogs:

PeptideNet ChargeHydrophobicity (H)Hydrophobic Moment (μH)
PSPHa+30.5830.498
Analog 1+40.5890.573
Analog 2+50.5950.648
Analog 3+30.6770.509
Analog 4+30.7710.521
Analog 5+30.4900.486

Data adapted from a study on Phylloseptin-PHa. nih.gov

Rational Design and Synthesis of this compound Variants for Enhanced Research Utility

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel this compound variants with improved characteristics for research and potential therapeutic applications. nih.gov By strategically modifying the primary sequence, scientists aim to create peptides with enhanced antimicrobial potency, broader spectrum of activity, reduced cytotoxicity, and increased stability. mdpi.comnih.gov

The process typically begins with a template peptide, such as a naturally occurring phylloseptin, and involves targeted amino acid substitutions to modulate properties like hydrophobicity, amphipathicity, and net charge. nih.govnih.gov For example, increasing the cationicity by introducing additional lysine residues can bolster antimicrobial action. mdpi.com Conversely, to fine-tune selectivity, modifications might be made to the hydrophobic face of the peptide to optimize its interaction with microbial versus mammalian cell membranes. dovepress.com

The synthesis of these designed peptides is most commonly achieved through solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com This methodology allows for the precise construction of the desired amino acid sequence and subsequent isolation of the pure peptide for biological evaluation. mdpi.com

Computational Approaches to this compound SAR Predictions and Design

In recent years, computational methods have become increasingly valuable in the study and design of antimicrobial peptides, including this compound. mdpi.com These in silico approaches offer a time- and cost-effective means to predict the activity of novel peptide sequences and to guide the rational design of variants with desired properties. nih.govsimonsfoundation.org

Various computational tools and algorithms are employed to analyze the structure-activity relationships of peptides:

Helical Wheel Projections: These simple yet effective visualizations help to assess the amphipathicity of a peptide's α-helical structure, a key determinant of its membrane-disrupting ability. researchgate.net

Molecular Docking: This technique can be used to simulate the interaction of a peptide with a model of a microbial membrane, providing insights into its binding orientation and mechanism of action. researchgate.net

Machine Learning Models: By training on large datasets of known antimicrobial peptides, machine learning algorithms can learn to predict the antimicrobial and hemolytic activity of new peptide sequences based on their physicochemical properties. mdpi.comnih.gov These models can help to screen large virtual libraries of peptide variants and prioritize the most promising candidates for experimental synthesis and testing.

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the discovery and optimization of novel this compound analogs for research and therapeutic development. mdpi.com

Production and Biotechnological Approaches in Research of Phylloseptin 7

The study and application of Phylloseptin-7, a member of the phylloseptin family of antimicrobial peptides (AMPs), rely on the ability to produce and purify the peptide in sufficient quantities for research. mdpi.comresearchgate.net This is achieved through two primary routes: recombinant expression in various host systems and chemical synthesis. Each approach offers distinct advantages and challenges, and their use is often complemented by advanced strategies to enhance yield, purity, and functionality.

Ecological and Evolutionary Context of Phylloseptin 7

Phylloseptin-7's Role in Host Defense Mechanisms of Amphibian Species

This compound is a crucial component of the sophisticated chemical defense system of certain amphibian species, primarily belonging to the Phyllomedusinae subfamily. These peptides are a part of the host's innate immunity, providing a first line of defense against a wide array of pathogens. The skin of these frogs, being constantly exposed to a microbe-rich environment, secretes a cocktail of bioactive peptides, including this compound, to prevent infections. scielo.sa.crimrpress.comresearchgate.net

The primary mechanism of action for this compound and other phylloseptins involves the disruption of microbial cell membranes. These peptides are typically cationic, allowing them to selectively interact with the negatively charged components of microbial membranes, such as phospholipids (B1166683), lipopolysaccharides (LPS), and teichoic acid. frontiersin.org Following this initial electrostatic interaction, they adopt an α-helical conformation within the membrane, leading to pore formation and permeabilization. frontiersin.org This disruption of the membrane integrity results in the leakage of essential cellular contents and ultimately, cell death. nih.gov

Detailed research has highlighted the potent antiparasitic activity of this compound. It has been shown to be effective against the protozoan parasites Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania infantum, which causes leishmaniasis. nih.govscielo.br Studies have demonstrated that this compound can permeabilize the plasma membranes of these parasites in a time-dependent manner, leading to their death. nih.gov For instance, this compound, isolated from Pithecopus nordestinus (formerly Phyllomedusa nordestina), exhibited significant activity against the trypomastigote form of T. cruzi with a 50% inhibitory concentration (IC50) of 0.34 µM, and against the promastigote form of L. infantum with an IC50 of 10.06 µM. uniprot.org While effective against these pathogens, this compound showed only moderate cytotoxicity against mammalian macrophages, indicating a degree of selectivity for foreign cells. uniprot.org

Beyond its antiparasitic effects, the broader phylloseptin family displays a wide spectrum of antimicrobial activities, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com This broad-spectrum activity underscores the importance of these peptides in providing comprehensive protection for the host amphibian against a multitude of potential pathogens encountered in their natural habitat. ubc.ca

Table 1: Antiparasitic Activity of this compound

Parasite Species Form IC50 (µM) Source Organism Reference
Trypanosoma cruzi Trypomastigote 0.34 Pithecopus nordestinus uniprot.org
Leishmania infantum Promastigote 10.06 Pithecopus nordestinus uniprot.org

Evolutionary Trajectories and Phylogenetic Relationships of this compound and Related Peptide Families

The evolutionary history of this compound is intrinsically linked to the evolution of the phylloseptin peptide family and the host amphibians that produce them. The study of the biosynthetic precursors of these peptides provides significant insights into their evolutionary pathways. These precursors are typically composed of a signal peptide region, an acidic spacer, and the mature peptide sequence. nih.govmdpi.com

A key finding in the evolution of phylloseptins is the high degree of conservation observed in the signal peptide sequence across different species and even across different peptide families like dermaseptins. mdpi.comresearchgate.net This conservation suggests a common ancestral origin for these antimicrobial peptide families, with the signal peptide's crucial role in directing the precursor to the secretory pathway being under strong negative selection. researchgate.net In contrast, the region encoding the mature antimicrobial peptide is hypermutable, showing significant sequence variation. nih.gov This high rate of mutation is likely driven by positive selection, reflecting an evolutionary arms race between the host and its pathogens. The diversification of the mature peptide sequence allows the host to adapt its chemical defenses to a constantly changing spectrum of microbial threats.

Phylogenetic analyses of the phylloseptin family reveal clusters of related peptides, often with members from the same or closely related frog species. mdpi.com For instance, this compound from Pithecopus nordestinus shows sequence similarity to other phylloseptins found in different Phyllomedusa and Pithecopus species. This pattern suggests that gene duplication events followed by diversification have played a significant role in the expansion of the phylloseptin family, providing the host with a larger and more varied arsenal (B13267) of defense peptides.

The broader phylogenetic context of the Phyllomedusinae subfamily, the primary producers of phylloseptins, indicates that this group of frogs originated and diversified in the Neotropics. mapress.comnih.gov The evolution of this frog subfamily has been influenced by major geological and climatic events, such as the Andean uplift, which likely created new habitats and drove speciation. mapress.com The diversification of the Phyllomedusinae frogs would have been accompanied by the diversification of their chemical defenses, including the phylloseptin peptides, as they adapted to new environments and encountered different pathogens.

Biodiversity and Biogeographical Distribution of this compound-Producing Organisms

This compound and other members of the phylloseptin family are produced by tree frogs belonging to the subfamily Phyllomedusinae. mdpi.com This subfamily is widely distributed across the tropical and subtropical regions of Central and South America, from Panama south to northern Argentina. wikipedia.org The genus Phyllomedusa itself comprises 16 recognized species, while the closely related genus Pithecopus also contains species known to produce phylloseptins. wikipedia.org

The specific organism from which this compound (also referred to as Phylloseptin-N4) has been characterized is Pithecopus nordestinus, the Northeastern Brazilian leaf frog. uniprot.org As its name suggests, this species is found in northeastern Brazil. Other species within the Phyllomedusa and Pithecopus genera, which are known to produce various phylloseptins, have a broader distribution. For example, Phyllomedusa bicolor, the giant leaf frog, has a wide distribution across the Amazon Basin, including parts of Brazil, Peru, Bolivia, Colombia, and the Guianas. nih.govamphibiaweb.org Phyllomedusa azurea is found in open formations in South America, including Paraguay, Bolivia, northern Argentina, and the Brazilian Pantanal and Cerrado. scielo.sa.crucr.ac.cr Phyllomedusa burmeisteri is native to the Atlantic Forest biome in Brazil. wikipedia.org

The distribution of these frogs is closely tied to specific habitats, often arboreal and near water bodies suitable for reproduction. wikipedia.orgwikipedia.org For instance, many Phyllomedusa species are found in rainforests, while others, like P. azurea, inhabit more open savanna-like environments. nih.govucr.ac.cr The specific ecological niches occupied by these species likely influence the selective pressures on their chemical defense systems, contributing to the diversity of phylloseptin peptides observed across the subfamily. The geographical distribution of these frogs, therefore, defines the regions where novel phylloseptins, including variants of this compound, are most likely to be discovered.

Table 2: Distribution of Selected Phylloseptin-Producing Frog Species

Species Common Name Geographic Distribution Habitat
Pithecopus nordestinus Northeastern Brazilian leaf frog Northeastern Brazil Not specified in detail
Phyllomedusa bicolor Giant leaf frog Amazon Basin (Brazil, Peru, Bolivia, Colombia, Guianas) Tropical rainforests
Phyllomedusa azurea --- Paraguay, Bolivia, Northern Argentina, Brazilian Pantanal and Cerrado Open formations
Phyllomedusa burmeisteri Burmeister's leaf frog Atlantic Forest, Brazil Near still freshwater, forest borders
Phyllomedusa vaillantii White-lined leaf frog Amazon Basin Tropical rainforests
Phyllomedusa atelopoides --- Peru, Brazil (Madeira-Purus interfluve) Seasonally dry rainforest

Advanced Research Methodologies and Techniques Applied to Phylloseptin 7 Studies

Advanced Microscopy Techniques for Visualizing Phylloseptin-7 Interactions (e.g., AFM, Cryo-EM)

Advanced microscopy techniques are crucial for visualizing the direct interactions between this compound and target cell membranes at high resolution. These methods offer a window into the morphological changes induced by the peptide, providing evidence for its mechanism of action.

Atomic Force Microscopy (AFM) has been instrumental in studying the disruptive effects of the phylloseptin family of peptides on microbial cell surfaces. capes.gov.brembrapa.br AFM operates by scanning a sharp probe over a sample surface to generate a three-dimensional topographical image with nanoscale resolution. nih.govmdpi.com This technique can be performed in physiological conditions, allowing for the imaging of live cells in buffer solutions. nih.gov In studies on phylloseptins, AFM has been used to observe the physical damage to bacterial cell walls. capes.gov.brembrapa.br Experiments revealed that these peptides induce the formation of "bubble-like" structures on the cell membrane, which precedes complete cell lysis. capes.gov.br This provides direct visual evidence of the membrane-disrupting mechanism of action. Unlike methods that require sample fixation or staining, AFM allows for the dynamic observation of cellular responses to peptide exposure in real-time. nih.gov

Cryogenic Electron Microscopy (Cryo-EM) is another powerful technique for visualizing biomolecules in their near-native state. nih.gov In Cryo-EM, samples are flash-frozen in vitreous ice, which preserves their structure without the need for crystallization. nih.govopenalex.org This method is increasingly used to determine the high-resolution structures of proteins and their complexes. nih.govnumberanalytics.com While specific Cryo-EM studies focused solely on this compound are not extensively documented in the provided results, the technique is highly applicable. It could be used to visualize this compound peptides as they interact with and insert into lipid bilayers, providing detailed snapshots of the process of pore formation or membrane destabilization. The ability of Cryo-EM to characterize the structure of membrane-bound peptides makes it an invaluable tool for understanding the precise conformational changes this compound undergoes upon membrane interaction.

Microscopy TechniquePrincipleApplication in this compound ResearchKey Findings/Potential Insights
Atomic Force Microscopy (AFM) A sharp tip scans the sample surface, measuring topography and mechanical properties. nih.govnumberanalytics.comVisualizing the effect of phylloseptin peptides on live bacterial cell membranes. capes.gov.brembrapa.brRevealed peptide-induced "bubble-like formations" and subsequent cell lysis, confirming a membrane-disruptive mechanism. capes.gov.br
Cryogenic Electron Microscopy (Cryo-EM) Samples are flash-frozen in vitreous ice and imaged with an electron microscope to determine high-resolution structures. nih.govPotentially used to visualize the peptide's interaction with and insertion into model lipid membranes.Could provide detailed structural information on the peptide's conformation within the membrane and the architecture of any pores formed.

High-Throughput Screening (HTS) Assays for this compound Activity Profiling

High-Throughput Screening (HTS) involves the use of automated and robotic equipment to test large numbers of compounds against biological targets in a rapid fashion. gardp.orgevotec.com This methodology is essential for profiling the antimicrobial spectrum of this compound and its synthetic analogues, as well as for discovering new, more potent variants. smolecule.com

HTS assays for antimicrobial activity typically measure the inhibition of microbial growth (bacteriostatic) or the killing of microbes (bactericidal) in microtiter plates. gardp.org For this compound, this involves exposing various strains of bacteria and fungi to a range of peptide concentrations to determine key parameters like the Minimum Inhibitory Concentration (MIC). mdpi.com The process is miniaturized and automated, allowing for the screening of extensive compound libraries or numerous microbial strains simultaneously. evotec.comfrontiersin.org This approach is critical for efficiently profiling the peptide's activity against a broad panel of pathogens, including clinically relevant antibiotic-resistant strains. nih.govmdpi.com Furthermore, HTS can be adapted to assess other biological activities, such as cytotoxicity against cancer cell lines or hemolytic activity against red blood cells, providing a comprehensive profile of a peptide's efficacy and selectivity. smolecule.commdpi.com

Assay TypePurposeMethodologyTypical Output
Antimicrobial HTS To determine the spectrum and potency of this compound against various microbes. gardp.orgAutomated microdilution assays testing serial dilutions of the peptide against different bacterial and fungal strains. frontiersin.orgMinimum Inhibitory Concentration (MIC) values for a wide range of pathogens. mdpi.com
Cytotoxicity HTS To assess the effect of this compound on mammalian cells. smolecule.comAutomated assays measuring the viability of cancer and normal cell lines upon peptide exposure.IC50 (half-maximal inhibitory concentration) values, indicating selectivity.
Hemolysis HTS To measure the peptide's toxicity to red blood cells. mdpi.comAutomated incubation of the peptide with a suspension of erythrocytes and measurement of hemoglobin release.Percentage of hemolysis at various peptide concentrations.

Omics Approaches (e.g., Proteomics, Transcriptomics) in Response to this compound Exposure

Omics technologies offer a holistic view of the molecular changes within a cell in response to an external stimulus like this compound. mdpi.comcreative-proteomics.com These high-throughput methods analyze the entire complement of molecules such as proteins (proteomics) or RNA transcripts (transcriptomics) to uncover the cellular pathways affected by the peptide. mdpi.comresearchgate.net

Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. mdpi.com When a bacterial cell is exposed to this compound, proteomics can identify which proteins are up- or down-regulated. This is often done by separating proteins using techniques like two-dimensional gel electrophoresis (2-DE) followed by identification with mass spectrometry (MS). mdpi.com For example, a study on a related phylloseptin peptide used an "omics analysis" to show that it modulated metabolic pathways such as the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis in Salmonella. researchgate.net This reveals that beyond simple membrane disruption, these peptides can cause profound intracellular alterations.

Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a specific moment. It provides a snapshot of gene expression, indicating which genes are actively being transcribed in response to this compound exposure. This can highlight the stress response pathways that bacteria activate to try and counteract the peptide's effects. While specific transcriptomic studies on this compound were not detailed in the provided results, this approach is a standard tool for understanding the mechanisms of antimicrobial agents. medcraveonline.com

Omics TechniqueFocus of AnalysisApplication to this compound ResearchPotential Findings
Proteomics The entire set of proteins in a cell (the proteome). researchgate.netmdpi.comIdentifying changes in protein expression in microbes after exposure to this compound. researchgate.netReveals modulation of metabolic pathways (e.g., TCA cycle, fatty acid synthesis) and other intracellular targets. researchgate.net
Transcriptomics The complete set of RNA transcripts in a cell (the transcriptome). mdpi.commedcraveonline.comDetermining the gene expression profile of microbes in response to this compound.Identifies cellular stress response pathways and potential resistance mechanisms activated by the microbe.

In Silico Approaches for this compound Characterization, Prediction, and Design

In silico or computational approaches are vital for studying antimicrobial peptides like this compound. anahuac.mx These methods use computer simulations and bioinformatics tools to predict peptide structure, function, and interaction with membranes, as well as to design novel peptide analogues with enhanced properties. frontiersin.orgresearchgate.netresearchgate.net

Characterization and Prediction: Molecular dynamics (MD) simulations are a key tool used to model the behavior of this compound over time at an atomic level. plos.org Researchers can simulate the peptide in different environments (e.g., in water versus near a lipid membrane) to observe how it folds and interacts with its target. researchgate.netfrontiersin.org For instance, MD simulations have been used to study mutants of phylloseptin-1, a closely related peptide, to understand the structural importance of specific amino acid motifs. researchgate.netrsc.org Other computational tools, such as online prediction servers, are used to quickly predict secondary structures, like the α-helical content, which is critical for the function of many antimicrobial peptides. mdpi.comfrontiersin.org

Peptide Design: Computational methods are extensively used in the rational design of new peptides based on the this compound template. researchgate.net By analyzing the structure-activity relationship (SAR), researchers can predict how specific amino acid substitutions will affect the peptide's properties, such as its net charge, hydrophobicity, and amphipathicity. mdpi.com This allows for the in silico creation of numerous virtual analogues, which can then be screened for desirable characteristics (e.g., higher predicted antimicrobial potency, lower predicted toxicity) before committing to expensive chemical synthesis and laboratory testing. researchgate.netsemanticscholar.orgfrontiersin.org

In Silico ApproachDescriptionApplication in this compound Research
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to understand peptide dynamics and interactions. plos.orgUsed to study the conformational changes of phylloseptins when interacting with model membranes and to analyze the stability of designed analogues. researchgate.netfrontiersin.org
Structure Prediction Utilizes algorithms and web servers to predict the secondary and tertiary structure of the peptide from its amino acid sequence. mdpi.comPredicts the propensity of this compound to form an α-helical structure, which is crucial for its membrane-disrupting activity. mdpi.comfrontiersin.org
Rational Peptide Design Employs computational models to design new peptide sequences with improved characteristics (e.g., enhanced cationicity, optimized amphipathicity). researchgate.netmdpi.comGuides the synthesis of this compound analogues with potentially greater antimicrobial efficacy and better selectivity. researchgate.netmdpi.com

Quantitative and Qualitative Research Designs in this compound Investigation

Both quantitative and qualitative research designs are employed to build a comprehensive understanding of this compound.

Quantitative research focuses on collecting and analyzing numerical data to test hypotheses and establish facts. surveymonkey.comscribbr.com In the context of this compound, this is the predominant approach. It involves experiments that generate measurable, statistical data. Key examples include:

Minimum Inhibitory Concentration (MIC) Assays: These experiments determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism, providing a precise numerical value for its potency. mdpi.com Studies on phylloseptin analogues report specific MIC values against bacteria like S. aureus and E. coli and fungi like C. albicans. mdpi.commdpi.com

Hemolytic and Cytotoxicity Assays: These assays quantify the toxicity of the peptide by measuring the percentage of red blood cell lysis or the reduction in viability of mammalian cell lines at different concentrations. mdpi.commdpi.com

Circular Dichroism Spectroscopy: This technique quantitatively measures the difference in absorption of left- and right-circularly polarized light to determine the percentage of different secondary structure elements (e.g., α-helix, β-sheet) in the peptide under various conditions. frontiersin.org

Qualitative research deals with non-numerical data and aims to understand concepts, experiences, and meanings. nih.govoptinmonster.com It answers "how" and "why" questions. nih.gov In this compound research, qualitative approaches often complement quantitative data by providing descriptive insights into mechanisms. Examples include:

Descriptive Microscopy: The use of Atomic Force Microscopy (AFM) to describe the morphological changes on a bacterial surface—such as the appearance of "bubble-like formations"—is a form of qualitative data. capes.gov.br It describes the nature of the interaction rather than just quantifying its outcome.

Grounded Theory in Data Analysis: When analyzing complex datasets from 'omics' studies, researchers may use principles of grounded theory to identify repeated themes and develop a theoretical model of the peptide's mechanism of action from the data up. opentextbc.ca

Often, these two approaches are combined in what is known as mixed-methods research to provide a richer, more complete picture of the peptide's biological profile. opentextbc.ca

Research DesignFocusExamples in this compound Research
Quantitative Gathers numerical, statistical data to test hypotheses and measure variables. surveymonkey.comscribbr.comMIC assays (e.g., 8 mg/L against S. aureus), MBC determination, percent hemolysis assays, IC50 values against cancer cells. mdpi.commdpi.com
Qualitative Gathers non-numerical, descriptive data to understand concepts, experiences, and mechanisms. nih.govoptinmonster.comAFM imaging describing the formation of "bubble-like" structures on bacterial membranes before lysis. capes.gov.brembrapa.br

Future Directions and Emerging Research Avenues for Phylloseptin 7

Exploration of Unexplored Biological Activities and Novel Mechanistic Pathways of Phylloseptin-7

While the antimicrobial and anticancer activities of the phylloseptin family are established, the full spectrum of this compound's bioactivity remains an open field of inquiry. nih.govmdpi.com Current understanding largely centers on its ability to disrupt microbial membranes, a characteristic feature of many cationic amphiphilic peptides. smolecule.comnih.gov Future research is expected to probe beyond these known functions.

Emerging research could focus on:

Antiviral and Immunomodulatory Effects: Many antimicrobial peptides (AMPs) possess capabilities to modulate the host immune response or directly inhibit viral replication. frontiersin.org Investigating whether this compound can influence cytokine production, recruit immune cells, or interfere with viral entry and replication could unlock new therapeutic possibilities.

Expanded Anti-protozoan Activity: Some phylloseptins have demonstrated activity against protozoa like Trypanosoma cruzi. embrapa.br A systematic screening of this compound against a wider range of pathogenic protozoa is a logical next step.

Deepening Mechanistic Understanding: The primary mechanism of action is understood to be membrane permeabilization, leading to cell lysis. smolecule.commdpi.com However, the precise nature of this interaction is an area for detailed investigation. Future studies could use advanced biophysical techniques to elucidate whether this compound forms specific pore structures, such as toroidal pores or barrel staves, and how its interaction differs between bacterial and cancer cell membranes. frontiersin.orgmdpi.com Research into potential intracellular targets after membrane translocation could also reveal novel pathways of cytotoxicity.

Innovations in this compound Design for Specific Research Applications

The native sequence of this compound serves as a template for rational drug design, allowing for the creation of analogues with enhanced efficacy, stability, and target specificity. nih.govresearchgate.net The goal is to optimize the therapeutic index by improving its desired activity while minimizing unwanted effects like cytotoxicity to mammalian cells. researchgate.net

Key strategies for innovative design include:

Modulating Cationicity and Hydrophobicity: The balance between the peptide's net positive charge and its hydrophobicity is crucial for its activity and selectivity. researchgate.net Substituting specific amino acid residues can fine-tune these properties. For instance, increasing the net positive charge by replacing neutral residues with lysine (B10760008) has been shown to enhance antimicrobial potency in related peptides. researchgate.netresearchgate.net

Enhancing Proteolytic Stability: A significant hurdle for peptide therapeutics is their susceptibility to degradation by proteases. researchgate.net Incorporating non-standard D-amino acids, such as D-lysine, can render the peptide more resistant to enzymatic degradation, thereby improving its bioavailability and in vivo efficacy. researchgate.netmdpi.com

Creating Hybrid Peptides: Fusing the active domain of this compound with other functional peptide sequences could generate chimeric molecules with dual activities or improved cell-penetrating capabilities.

Table 1: Innovations in this compound Analogue Design

Design Strategy Modification Example Rationale Target Research Application
Enhanced Cationicity Substitution of neutral or acidic residues with Lysine (Lys) or Arginine (Arg). researchgate.netfrontiersin.org Increases electrostatic attraction to negatively charged microbial and cancer cell membranes. frontiersin.org Development of more potent antimicrobial and anticancer agents. researchgate.netmdpi.com
Increased Stability Replacement of L-amino acids with their D-isomers (e.g., D-Lysine) at specific positions. researchgate.net Confers resistance to degradation by host proteases, increasing peptide half-life. researchgate.net Improving the in vivo bioavailability for systemic therapeutic use. nih.gov
Optimized Hydrophobicity Strategic substitution of hydrophobic residues to alter the hydrophobic moment without drastically increasing cytotoxicity. researchgate.net To balance membrane disruption efficacy with selectivity for target cells over host cells (e.g., red blood cells). mdpi.comresearchgate.net Designing peptides with a higher therapeutic index (high potency, low hemolysis).

| Conformational Locking | Introducing constraints to stabilize the α-helical structure essential for its activity. smolecule.com | A stable helical conformation is critical for membrane insertion and disruption. smolecule.com | Basic research into structure-activity relationships and mechanism of action. researchgate.netnih.gov |

Integration of this compound Research into Broader Biological and Chemical Paradigms

The study of this compound has implications that extend beyond the peptide itself, contributing to broader scientific fields.

Combatting Antimicrobial Resistance (AMR): As conventional antibiotics lose effectiveness, AMPs like this compound represent a promising class of next-generation antibiotics. nih.govmdpi.com Its membrane-disrupting mechanism is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. frontiersin.org

Novel Oncology Approaches: The selective cytotoxicity of phylloseptins towards cancer cells offers a foundation for developing new cancer therapies. nih.govmdpi.com These peptides can serve as lead compounds or as components of targeted drug delivery systems. frontiersin.org

Tools in Chemical Biology and Biophysics: this compound and its analogues can be used as molecular probes to study fundamental biological processes. They are valuable tools for investigating the lipid composition and biophysical properties of cell membranes, and for understanding the principles of protein-lipid interactions. smolecule.comnih.gov

Biodiscovery and Conservation: The discovery of phylloseptins from amphibian skin underscores the importance of biodiversity as a source of novel bioactive molecules. mdpi.comnih.govmpg.de It highlights the urgent need for conservation efforts to protect these natural resources for future biomedical discovery.

Methodological Advancements for Comprehensive this compound Analysis

A multi-faceted approach employing a suite of advanced analytical techniques is essential for a thorough understanding of this compound, from its basic structure to its complex biological functions.

Future research will continue to rely on and refine these established methodologies:

Synthesis and Purification: Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone for producing this compound and its analogues, allowing for precise sequence control and modifications. smolecule.comfrontiersin.org High-Performance Liquid Chromatography (HPLC) is indispensable for purifying the synthetic peptides to the high degree required for biological assays. nih.govembrapa.br

Structural Characterization: A combination of techniques is used to define the peptide's structure. Mass spectrometry (MALDI-TOF MS/MS) confirms the correct mass and sequence. mdpi.comresearchgate.net In solution, Circular Dichroism (CD) spectroscopy is used to assess the peptide's secondary structure, particularly its propensity to form an α-helix in membrane-mimetic environments. smolecule.comnih.gov For high-resolution structural details of its membrane-bound state, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. nih.gov

Functional and Mechanistic Assays: Antimicrobial potency is quantified using Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) assays. embrapa.brmdpi.com Cytotoxicity against mammalian cells is evaluated through hemolysis assays and MTT assays on various cell lines. mdpi.comfrontiersin.org To probe the mechanism of action, membrane permeabilization can be directly observed using fluorescent dye leakage assays (e.g., SYTOX Green) and visualized at the nanoscale with techniques like Atomic Force Microscopy (AFM). embrapa.brresearchgate.net

Table 2: Methodologies for the Comprehensive Analysis of this compound

Methodology Application in this compound Research Information Gained
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of the native peptide and its designed analogues. researchgate.net Provides pure, sufficient quantities of peptide for structural and functional studies.
Reverse-Phase HPLC (RP-HPLC) Purification of the synthesized peptide. frontiersin.org Ensures the high purity of the peptide sample, removing truncated or failed sequences.
Mass Spectrometry (e.g., MALDI-TOF, MS/MS) Verification of peptide identity and sequence. mdpi.comresearchgate.net Confirmation of molecular weight and primary amino acid sequence.
Circular Dichroism (CD) Spectroscopy Determination of secondary structure in different solvent environments. smolecule.com Quantifies α-helical content, revealing conformational changes upon membrane interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure determination and peptide-membrane interaction analysis. smolecule.comnih.gov Provides detailed insights into the peptide's atomic structure and its orientation within a lipid bilayer.
Antimicrobial Susceptibility Testing (MIC/MBC) Quantification of antimicrobial activity against bacteria and fungi. mdpi.com Determines the minimum concentration of peptide required to inhibit or kill microorganisms.
Cell Viability and Cytotoxicity Assays (MTT, Hemolysis) Assessment of effects on cancer cells and normal mammalian cells. mdpi.commdpi.com Measures anti-proliferative activity and unwanted cytotoxicity, helping to determine the therapeutic index.
Membrane Permeabilization Assays (e.g., SYTOX Green) Investigation of the membrane disruption mechanism. researchgate.netfrontiersin.org Real-time measurement of the peptide's ability to compromise the integrity of the cell membrane.

| Atomic Force Microscopy (AFM) | Visualization of peptide-induced changes on the cell surface. embrapa.br | Provides topographical images of membrane damage, such as pore or bleb formation. embrapa.br |

Table 3: Chemical Compounds Mentioned

Compound Name
Acetonitrile
Arginine
D-Lysine
Diethyl ether
Fmoc (9-fluorenylmethoxycarbonyl)
Histidine
Lysine
Melittin
SYTOX Green
Trifluoroacetic acid (TFA)

Q & A

Q. What experimental methodologies are recommended to study the antimicrobial mechanisms of Phylloseptin-7?

To investigate mechanisms like membrane permeabilization (e.g., against Leishmania or Trypanosoma cruzi), researchers should combine fluorescence-based assays (e.g., SYTOX Green uptake) with molecular dynamics simulations to analyze peptide-lipid interactions . In vitro models using protozoan cultures should include dose-response curves and viability assays under standardized conditions (e.g., 37°C, 5% CO₂). Ensure purity verification via HPLC and mass spectrometry, with data reported in supplementary materials .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and deprotection.
  • Characterization : Provide HPLC chromatograms, MALDI-TOF mass spectra, and circular dichroism (CD) spectra for secondary structure analysis.
  • Reporting : Include detailed protocols for solvent ratios, reaction times, and purification steps in the main text or supplementary files. Limit main-text data to five compounds; additional data should be archived as supplementary information .

Q. What in vitro models are appropriate for evaluating this compound’s efficacy against parasitic infections?

  • Protozoan Models : Use axenic cultures of Leishmania promastigotes or T. cruzi epimastigotes with viability assessed via MTT or resazurin assays.
  • Host-Cell Models : Infect mammalian macrophages with amastigotes and quantify intracellular parasite load via Giemsa staining or qPCR.
  • Controls : Include positive controls (e.g., amphotericin B) and vehicle-only treatments. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can structural optimization of this compound balance antimicrobial efficacy and mammalian cell toxicity?

  • Approach : Perform alanine scanning or D-amino acid substitutions to identify residues critical for activity.
  • Assays : Compare hemolytic activity (e.g., using erythrocyte lysis assays) with antimicrobial efficacy. Calculate selectivity indices (SI = IC₅₀ for mammalian cells / IC₅₀ for pathogens).
  • Data Analysis : Use multivariate regression to correlate physicochemical properties (e.g., hydrophobicity, charge) with SI values .

Q. How should researchers resolve contradictions in reported therapeutic indices of this compound across studies?

  • Variable Identification : Compare experimental conditions (e.g., pathogen strain, serum concentration in assays).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Validation : Replicate conflicting experiments under standardized protocols, documenting batch-to-batch peptide variability .

Q. What criteria define a robust in vivo study design for this compound in parasitic disease models?

  • Animal Models : Use Leishmania-infected BALB/c mice or T. cruzi-infected Swiss mice.
  • Endpoints : Measure parasite burden (e.g., via luminescence imaging), organ weight, and histopathology.
  • Ethics : Adhere to ARRIVE guidelines for humane endpoints and sample size justification. Include sham-treated and positive control groups .

Q. How can comparative studies between this compound and other antimicrobial peptides address mechanisms of action?

  • Experimental Design : Use isothermal titration calorimetry (ITC) to compare lipid-binding affinities or time-kill assays to assess bactericidal kinetics.
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Reporting : Include raw data tables for MIC/MBC values and peptide sequences in supplementary files .

Methodological Considerations

Q. What computational strategies are effective for predicting this compound’s interactions with microbial membranes?

  • Molecular Dynamics (MD) : Simulate peptide insertion into lipid bilayers (e.g., POPC/POPG membranes) using GROMACS or NAMD.
  • Docking Studies : Use ClusPro or HADDOCK to model peptide-receptor interactions.
  • Validation : Cross-reference computational data with experimental results (e.g., cryo-EM or NMR) .

Q. How should researchers address this compound’s bioavailability challenges in preclinical studies?

  • Formulation : Test liposomal encapsulation or PEGylation to enhance serum stability.
  • Pharmacokinetics (PK) : Conduct LC-MS/MS analysis of plasma samples post-administration to quantify peptide half-life.
  • Pharmacodynamics (PD) : Correlate PK data with efficacy metrics (e.g., parasite reduction) using Emax models .

Data Presentation and Reproducibility

Q. Table 1. Key Parameters for Reporting this compound Characterization

ParameterMethodReporting Standard
PurityHPLC (≥95%)Retention time, gradient
Molecular WeightMALDI-TOF/MSObserved vs. theoretical
Secondary StructureCD Spectroscopy% α-helix/β-sheet
Hemolytic ActivityErythrocyte lysis assay% Lysis at 100 µM

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Inconsistent IC₅₀ valuesStandardize pathogen culture conditions
Poor peptide solubilityUse DMSO/carrier solvents with cytotoxicity controls
Overlooked serum stabilityPre-incubate peptides in serum before assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.